N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide
Description
N-{2,2,2-Trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide is a naphthalene-derived carboxamide featuring a trichloroethyl backbone and a 2-fluorophenylamino substituent. Key physicochemical properties include a molecular weight of 421.75 g/mol (C₂₁H₁₉Cl₃N₂O), logP of 4.73, and a polar surface area of 34.34 Ų . The compound exists as a racemic mixture, which may influence its stereospecific interactions with biological targets. Its synthesis likely involves amidation and halogenation steps, akin to methods described for structurally related carboxamides (e.g., NaH-mediated alkylation in DMF) .
Properties
Molecular Formula |
C19H14Cl3FN2O |
|---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H14Cl3FN2O/c20-19(21,22)18(24-16-11-4-3-10-15(16)23)25-17(26)14-9-5-7-12-6-1-2-8-13(12)14/h1-11,18,24H,(H,25,26) |
InChI Key |
CNPHJPPGVHJFIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-fluoroaniline with trichloroacetaldehyde to form an intermediate, which is then reacted with naphthalene-1-carboxylic acid to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Chemical Reactions Analysis
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific receptors, modulating biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Aromatic Rings
2-Fluorophenyl vs. 2-Chlorophenyl/Nitrophenyl Derivatives
- Its small atomic radius minimizes steric hindrance compared to bulkier halogens .
- 2-Chlorophenyl and 2-Nitrophenyl Analogues : Compounds like N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide () exhibit reduced lipophilicity (lower logP) due to the nitro group’s polarity. Chlorine’s larger size may hinder target access but enhance halogen bonding .
Trichloroethyl vs. Phenylethyl Backbones
Heterocyclic Modifications
- Thiadiazole-Containing Analogues: Compounds such as N-(2,2,2-trichloro-1-((5-(aryl amino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides () incorporate a thiadiazole ring, which increases hydrogen-bond acceptor capacity (polar surface area >40 Ų) and may enhance antimicrobial activity .
Physicochemical and Pharmacokinetic Profiles
A comparative table of key parameters is provided below:
EWG = Electron-Withdrawing Group
Biological Activity
N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}naphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, characterized by a naphthalene core and a trichloroethyl group, suggests multiple avenues for interaction with biological systems.
- Molecular Formula : C15H11Cl3FN3O3
- Molecular Weight : 406.6 g/mol
- IUPAC Name : 3-nitro-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anticancer properties, cytotoxicity, and potential mechanisms of action.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit the growth of colon carcinoma cells (HCT-15) with an IC50 value in the low micromolar range. The structure-activity relationship (SAR) analysis suggests that the presence of the naphthalene moiety is crucial for its anticancer efficacy.
The proposed mechanism involves interaction with specific cellular pathways:
- Inhibition of Proliferation : The compound appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Bcl-2 Pathway : It has been noted to affect the Bcl-2 family proteins, which are pivotal in regulating apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, indicating oxidative stress as a potential mechanism contributing to its cytotoxic effects.
Case Studies and Research Findings
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HCT-15 (Colon Carcinoma) | 1.61 ± 1.92 | Cell Cycle Arrest |
| Study 2 | Jurkat Cells (Leukemia) | 1.98 ± 1.22 | Bcl-2 Inhibition |
| Study 3 | HT29 (Colorectal Cancer) | <10 | ROS Generation |
In Vitro Studies
In vitro assays have demonstrated that the compound effectively induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. The presence of electron-withdrawing groups enhances its activity by stabilizing reactive intermediates during metabolic processes.
Safety and Toxicology
While the compound shows promising anticancer activity, safety assessments are crucial. Preliminary toxicological evaluations indicate moderate toxicity profiles; however, further studies are needed to fully understand its safety margins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
